molecular formula C32H39N5O8 B10861747 Suc-ala-phe-lys-amc

Suc-ala-phe-lys-amc

Cat. No.: B10861747
M. Wt: 621.7 g/mol
InChI Key: GAQKKPHZOUJFMZ-OPXMRZJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Phe-Lys-AMC is a synthetic peptide substrate widely used in biochemical research. It is a highly sensitive fluorogenic substrate for plasmin and has applications in assaying gingipain K . The compound is composed of a sequence of amino acids: succinyl-alanine-phenylalanine-lysine, with a 7-amino-4-methylcoumarin (AMC) group attached to the lysine residue. This structure allows it to be used as a substrate in various enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Phe-Lys-AMC primarily undergoes enzymatic hydrolysis. The AMC group is released upon cleavage by specific proteases, resulting in a fluorescent signal that can be measured.

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction is the free AMC group, which emits fluorescence upon excitation. This property makes this compound a valuable tool in enzymatic assays.

Scientific Research Applications

Suc-Ala-Phe-Lys-AMC has a wide range of applications in scientific research:

Mechanism of Action

Suc-Ala-Phe-Lys-AMC functions as a fluorogenic substrate for specific proteases. The mechanism involves the cleavage of the peptide bond between the lysine residue and the AMC group by the target enzyme. This cleavage releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is proportional to the enzyme activity, allowing for quantitative measurements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Ala-Phe-Lys-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its ability to produce a strong fluorescent signal upon cleavage makes it an invaluable tool in various enzymatic assays, providing precise and reliable measurements .

Properties

Molecular Formula

C32H39N5O8

Molecular Weight

621.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t20-,24-,25-/m0/s1

InChI Key

GAQKKPHZOUJFMZ-OPXMRZJTSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.